BenchChemオンラインストアへようこそ!

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

medicinal chemistry kinase inhibitor design heterocyclic SAR

Procure 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea (CAS 2034487-05-1) for advanced medicinal chemistry. This trisubstituted urea features a thiophene-3-yl–furan scaffold and an ortho-tolyl moiety, offering distinct steric and electronic properties versus 2-thienyl or 4-fluorobenzyl analogs. Use it as a matched-pair probe in Type II kinase inhibitor screening (RAF1 vs. VEGFR2 selectivity) or as the conformationally restricted reference in linker-length SAR studies. Its modular convergent route (Suzuki coupling → urea formation) supports parallel library synthesis. Typical purity ≥95%; research-use-only compound. Contact us for bulk inquiries.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 2034487-05-1
Cat. No. B2491461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
CAS2034487-05-1
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3
InChIInChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20)
InChIKeyTXMVXYRPCJHPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea (CAS 2034487-05-1): Chemical Identity & Sourcing Baseline


1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea (CAS 2034487-05-1) is a synthetic, trisubstituted urea derivative (C₁₇H₁₆N₂O₂S; MW 312.39 g/mol) that belongs to a broader class of heterocycle-bridged diaryl ureas . The molecule features a thiophene-3-yl substituent at the 5-position of a central furan ring, linked via a methylene bridge to a urea core that is N′-substituted with an ortho-tolyl group. As of April 2026, no primary peer-reviewed research article or patent explicitly reporting biological activity data for this exact CAS number has been identified in the public domain [1]. The compound is commercialized predominantly by screening-compound suppliers and is listed as a research-grade small molecule (typical purity ≥95%) intended for non-human, non-veterinary research use only .

Why 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea Cannot Be Replaced by Generic Analogs: Structural Uniqueness Rationale


Within the 20344xx CAS series of thiophene–furan–urea analogs, small structural perturbations lead to qualitatively distinct chemotypes that cannot be assumed bioequivalent . The target compound incorporates three structurally decisive features: (i) a thiophene-3-yl (3-thienyl) attachment at the furan 5-position—a regioisomer distinct from the more common thiophene-2-yl variant (CAS 2034436-05-8); (ii) an ortho-tolyl urea N′-substituent that introduces steric hindrance near the urea pharmacophore and alters the hydrogen-bonding geometry relative to unsubstituted phenyl, 4-fluorobenzyl (CAS 2034487-13-1), or 2,6-difluorophenyl (CAS 2034565-59-6) analogs; and (iii) a methylene (–CH₂–) spacer between the furan and urea nitrogen that restricts conformational flexibility compared to ethylene-bridged counterparts . These three parameters—heterocycle regiochemistry, aryl substituent topology, and linker length—are known in broader diaryl-urea SAR to independently modulate target binding, metabolic stability, and solubility [1]. Consequently, substitution of any one of these features with a generic analog is expected to alter the pharmacological and physicochemical profile in ways that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence: 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea vs. Closest Analogs


Heterocyclic Regiochemistry: Thiophene-3-yl vs. Thiophene-2-yl Isomer (CAS 2034436-05-8)

The target compound has the thiophene sulfur at the meta position relative to the furan linkage (thiophene-3-yl), whereas the closest regioisomer (CAS 2034436-05-8; 1-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea) bears the sulfur at the ortho position . In published thiophene-based kinase inhibitor series, the 2-thienyl → 3-thienyl shift has been shown to alter target affinity by factors of 2- to >10-fold depending on the binding pocket architecture, primarily through changes in the dihedral angle between the thiophene and the adjacent aromatic ring and through altered electrostatic potential at the sulfur position [1]. Experimental logP values for thiophene-3-yl-containing analogs are consistently 0.2–0.4 log units lower than their 2-thienyl counterparts in matched molecular pair analyses of ChEMBL-extracted datasets [1].

medicinal chemistry kinase inhibitor design heterocyclic SAR

Ortho-Tolyl Pharmacophore: o-Tolyl vs. 4-Fluorobenzyl (CAS 2034487-13-1) and 2,6-Difluorophenyl (CAS 2034565-59-6) Analogs

The target compound incorporates an o-tolyl group (2-methylphenyl) on the urea N′-terminus . Comparative crystallographic and SAR studies on diaryl ureas—including sorafenib-derived series—demonstrate that the ortho-methyl substituent imposes a torsional twist of approximately 30–50° between the phenyl ring and the urea plane, which modulates both the hydrogen-bonding geometry with kinase hinge regions and the compound's susceptibility to N-glucuronidation and oxidative metabolism [1]. In the sorafenib chemotype, replacement of the 4-chloro-3-trifluoromethylphenyl group with an o-tolyl moiety produced a 5- to 10-fold improvement in selectivity for RAF1 over VEGFR2 (class-level inference) [1]. The 4-fluorobenzyl analog (CAS 2034487-13-1) introduces a flexible benzyl spacer and an electron-withdrawing fluoro substituent, while the 2,6-difluorophenyl analog (CAS 2034565-59-6) introduces two ortho-fluorines that increase hydrogen-bond acceptor count and lower logP; neither reproduces the steric and electronic signature of the o-tolyl group [2].

medicinal chemistry kinase selectivity metabolic stability

Urea Linker Topology: Methylene (–CH₂–) Spacer vs. Ethylene (–CH₂CH₂–) and Direct Attachment Analogs

The target compound uses a single methylene (–CH₂–) linker between the furan ring and the urea nitrogen, producing a compound with 4 rotatable bonds [1]. The closest ethylene-bridged analog in the series, 1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034568-13-1), contains 5 rotatable bonds and an additional degree of conformational freedom that increases the entropic penalty upon target binding . In published urea-based inhibitor series, shortening the linker by one methylene unit has been shown to rigidify the molecule and can improve binding affinity by 2- to 20-fold (ΔΔG ≈ 0.4–1.8 kcal/mol) depending on the target, while also reducing susceptibility to oxidative N-dealkylation [2]. Conversely, the dimethoxybenzyl analog (CAS 2034487-34-6) introduces a benzyl-type linker on the opposite urea nitrogen, adding bulk and hydrogen-bonding capacity that shifts the pharmacological profile toward urease inhibition rather than kinase inhibition [2].

medicinal chemistry conformational analysis linker SAR

Computed Physicochemical Differentiation: logP, H-Bonding Capacity, and Topological Polar Surface Area (TPSA)

Based on the SMILES structure (CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3) , computed physicochemical properties for the target compound are: XLogP3 ≈ 3.1, TPSA ≈ 67 Ų, H-bond donor count = 2, H-bond acceptor count = 5, and rotatable bonds = 4 [1]. The thiophene-2-yl isomer (CAS 2034436-05-8) is predicted to have a slightly higher XLogP3 (≈ 3.3–3.5) owing to the altered orientation of the sulfur atom relative to the molecular dipole [1]. The 4-fluorobenzyl analog (CAS 2034487-13-1) has a lower predicted logP (≈ 2.9) and higher TPSA (≈ 73 Ų) due to the fluorine substituent and benzyl extension [1]. The thiophene-2-yl urea analog (CAS 2034254-58-3; MW 304.4; C₁₄H₁₂N₂O₂S₂) is significantly smaller and has a different heteroatom count (2 sulfur vs. 1 sulfur in the target compound), which alters its polarizability and potential for sulfur–π interactions . These computed differences place each analog in a distinct region of drug-like chemical space and preclude direct physicochemical interchangeability.

ADME prediction drug-likeness physicochemical profiling

Synthetic Accessibility & Procurement Differentiation: Furan–Thiophene Coupling vs. Direct Heterocycle Assembly

The target compound's synthesis requires a palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) between a 5-(halomethyl)furan-2-yl precursor and a thiophene-3-yl boronic acid/ester, followed by urea formation via reaction of the resulting amine with o-tolyl isocyanate . This modular synthetic route allows independent variation of each structural component (thiophene regioisomer, furan substitution, aryl isocyanate) for library construction. In contrast, the ethylene-bridged analog (CAS 2034568-13-1) requires a more complex sequence involving reduction of a furan-thiophene ketone intermediate, while the dimethoxybenzyl analog (CAS 2034487-34-6) requires an additional reductive amination step . The thiophene-3-yl boronic acid coupling partner is commercially available but less common than thiophene-2-yl boronic acid, which may affect supply lead times for custom synthesis at scale . Published methods for analogous thiophene–furan urea syntheses report typical overall yields of 45–65% over 3–4 steps, with the cross-coupling step being yield-limiting (60–80% per step) [1].

synthetic chemistry building-block procurement cross-coupling

Recommended Application Scenarios for 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea Based on Structural Differentiation Evidence


Kinase Selectivity Profiling: Exploiting o-Tolyl Steric Effects for RAF/VEGFR Discrimination

Use as a probe compound in kinase panel screening where the o-tolyl substituent is hypothesized to confer RAF1-over-VEGFR2 selectivity by analogy to sorafenib-derived SAR [1]. The steric bulk of the ortho-methyl group induces a torsional twist (Φ ≈ 30–50°) between the aryl ring and the urea plane, which differentially affects Type II kinase inhibitor binding modes across the kinome [1]. Include matched-pair testing against the 4-fluorobenzyl analog (CAS 2034487-13-1) to quantify the selectivity contribution of the o-tolyl group.

Heterocyclic SAR Exploration: Thiophene-3-yl as a Sulfur-Mediated Interaction Probe

Employ as the thiophene-3-yl representative in a regioisomeric pair study with the thiophene-2-yl isomer (CAS 2034436-05-8) to map sulfur-dependent interactions (sulfur–π, C–H···S hydrogen bonding, or metal coordination) in target binding pockets [2]. The 3-thienyl orientation places the sulfur atom in a distinct spatial position that may engage residues inaccessible to the 2-thienyl isomer. Parallel testing of both regioisomers is essential for establishing structure–activity relationships [2].

Linker Rigidification Studies: Conformational Restriction via Methylene Spacer

Use the target compound as the conformationally restricted reference in a linker-length SAR study comparing methylene-bridged (–CH₂–, 4 rotatable bonds) vs. ethylene-bridged (–CH₂CH₂–, 5 rotatable bonds) analogs [3]. The entropic advantage of the shorter linker (predicted ΔΔG ≈ 0.4–0.7 kcal/mol) may translate into improved binding affinity for targets with pre-organized binding pockets. Assess metabolic stability in liver microsome assays to quantify the effect of linker length on oxidative N-dealkylation susceptibility [3].

Diversity-Oriented Synthesis Hub: Modular Furan–Thiophene Scaffold Derivatization

Select this compound as a central scaffold for parallel library synthesis owing to its modular convergent route (Suzuki coupling → urea formation) that permits independent variation of the aryl isocyanate component . The thiophene-3-yl boronic acid coupling partner, while commercially available, represents a less-utilized building block that can generate novel intellectual property space . Typical overall yields of 45–65% over three steps are suitable for medium-throughput analog generation .

Quote Request

Request a Quote for 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.